ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzodiazepine core linked to a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiazole ring. Key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiazole Ring: This step often requires the use of coupling reagents and catalysts to form the thiazole ring.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Medicinal Chemistry: Due to its benzodiazepine core, this compound may exhibit anxiolytic, sedative, or anticonvulsant properties.
Biological Studies: It can be used as a probe to study the interactions of benzodiazepine derivatives with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate likely involves interaction with specific receptors or enzymes in the body. The benzodiazepine core is known to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The thiazole ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Uniqueness
Ethyl 2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodiazepine core with a thiazole ring
Properties
Molecular Formula |
C18H18N4O5S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O5S/c1-2-27-17(26)13-9-28-18(21-13)22-14(23)8-7-12-16(25)19-11-6-4-3-5-10(11)15(24)20-12/h3-6,9,12H,2,7-8H2,1H3,(H,19,25)(H,20,24)(H,21,22,23) |
InChI Key |
GPODKILKBXSBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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